Pterin

Description

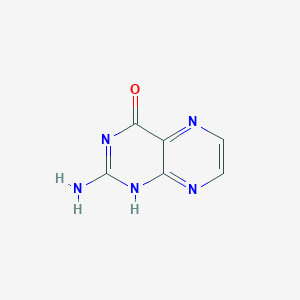

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXQXTQTPAJEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176894 | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.175 mg/mL | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2236-60-4 | |

| Record name | Pterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pterin Biosynthetic Pathways and Molecular Precursors

De Novo Biosynthesis from Guanosine (B1672433) Triphosphate (GTP)

The de novo biosynthesis pathway represents the primary route for the synthesis of tetrahydrobiopterin (B1682763) (BH4) and other pterins, starting from the purine (B94841) nucleotide guanosine triphosphate (GTP) frontiersin.orgsandiego.eduontosight.ai. This pathway involves a series of enzymatic reactions that progressively modify the GTP molecule to form the This compound (B48896) ring structure and its associated side chain pnas.orgebi.ac.uknih.gov.

GTP Cyclohydrolase I (GTPCH-I) Mediated Initial Steps

The first and often rate-limiting step in the de novo biosynthesis of pterins is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH-I) frontiersin.orgsandiego.edupnas.orgnih.govacs.orgwikipedia.orgnih.gov. GTPCH-I initiates a complex reaction involving the hydrolysis of GTP, the release of formic acid, and a molecular rearrangement that leads to the formation of a dihydroneothis compound triphosphate mdpi.compnas.orgebi.ac.uknih.gov. This enzyme is crucial as it commits GTP to the this compound synthesis pathway pnas.org.

GTPCH-I has been characterized in various organisms, including bacteria, yeast, and mammals pnas.orgnih.gov. In microorganisms and mammals, it typically exists as a homodecamer, composed of identical subunits pnas.org. The enzyme's catalytic activity requires a zinc ion, which is thought to play a role in activating a water molecule for the hydrolytic opening of the GTP imidazole (B134444) ring ebi.ac.uknih.gov. Research has identified key catalytic residues within the enzyme's active site that are essential for its function ebi.ac.uknih.govresearchgate.net.

Studies on Nocardia species have shown that GTPCH-I follows Michaelis-Menten kinetics with a reported Km for GTP of 6.5 μM nih.gov. The enzyme's activity can be influenced by various factors, including metal ions and feedback inhibition by the end product, BH4 sandiego.edunih.govnih.govuniprot.org. For instance, BH4 has been shown to inhibit Nocardia GTPCH-I activity nih.gov. In plants, a unique bimodular GTPCH-I has been identified, which forms a dimer and exhibits different kinetic properties compared to its mammalian and microbial counterparts, including substrate inhibition by GTP pnas.org.

| Enzyme | Substrate | Product | EC Number | Notes |

| GTP Cyclohydrolase I | GTP | 7,8-Dihydroneothis compound (B1664191) triphosphate | 3.5.4.16 | First and rate-limiting step; requires Zn²⁺ |

Formation of Dihydroneothis compound Triphosphate Intermediates

The direct product of the GTP cyclohydrolase I reaction is 7,8-dihydroneothis compound triphosphate (7,8-DHNP-TP) frontiersin.orgmdpi.compnas.orgwikipedia.orgnih.gov. This compound is a central intermediate in the biosynthesis of both tetrahydrofolate (in plants and some microorganisms) and tetrahydrobiothis compound (in mammals) pnas.orgnih.govresearchgate.net. The formation of 7,8-dihydroneothis compound triphosphate involves a complex ring expansion and rearrangement of the GTP molecule, with the release of formate (B1220265) mdpi.compnas.orgebi.ac.uknih.govresearchgate.net.

In the context of BH4 biosynthesis, 7,8-dihydroneothis compound triphosphate serves as the precursor for the subsequent enzymatic steps frontiersin.orgnih.gov. While the initial product is the triphosphate form, further processing occurs downstream in the pathway mdpi.comwikipedia.org. In some organisms, like E. coli, dihydroneothis compound triphosphate can undergo epimerization catalyzed by dihydroneothis compound triphosphate epimerase researchgate.net.

Tetrahydrobiothis compound (BH4) Biosynthesis

Following the formation of 7,8-dihydroneothis compound triphosphate, the de novo pathway for tetrahydrobiothis compound (BH4) synthesis proceeds through a series of steps involving specific enzymes frontiersin.orgontosight.ainih.gov. BH4 is a crucial cofactor for various enzymes, including those involved in the synthesis of neurotransmitters like serotonin (B10506) and dopamine (B1211576), as well as nitric oxide royalsocietypublishing.orgsandiego.eduontosight.aifrontiersin.orgnih.govmybiosource.com.

6-Pyruvoyl-Tetrahydrothis compound Synthase (PTPS) Catalysis

The second step in the de novo biosynthesis of BH4 is catalyzed by the enzyme 6-pyruvoyl-tetrahydrothis compound synthase (PTPS) sandiego.eduontosight.aimdpi.comontosight.ainih.govwikipedia.orgtaylorandfrancis.comebi.ac.uk. PTPS converts 7,8-dihydroneothis compound triphosphate into 6-pyruvoyl-tetrahydrothis compound (PTP) sandiego.edumdpi.comontosight.ainih.govwikipedia.org. This reaction involves the removal of the triphosphate group, a stereospecific reduction, oxidation of hydroxyl groups on the side chain, and an internal hydrogen transfer wikipedia.org.

PTPS is typically a hexameric enzyme, formed by a dimer of trimers wikipedia.orgebi.ac.ukwikipedia.org. Its active site involves contributions from multiple monomers and contains a metal-binding site, often involving magnesium or nickel, coordinated by histidine residues ebi.ac.ukwikipedia.org. Catalytic residues, including cysteine, histidine, and glutamate (B1630785), are also implicated in the reaction mechanism, facilitating proton abstraction and stabilizing intermediates ebi.ac.uknih.gov. The enzyme's structure and mechanism have been investigated through crystallographic and kinetic studies nih.gov.

| Enzyme | Substrate | Product | EC Number | Notes |

| 6-Pyruvoyl-Tetrahydrothis compound Synthase | 7,8-Dihydroneothis compound triphosphate | 6-Pyruvoyl-tetrahydrothis compound | 4.2.3.12 | Second step in BH4 synthesis; requires Mg²⁺ or Ni²⁺ |

Sepiathis compound (B94604) Reductase (SPR) Activity in Final Stages

The final steps in the de novo biosynthesis of BH4 involve the enzyme sepiathis compound reductase (SPR) frontiersin.orgsandiego.eduontosight.aimdpi.comnih.govmybiosource.comfrontiersin.org. SPR catalyzes the reduction of 6-pyruvoyl-tetrahydrothis compound to tetrahydrobiothis compound sandiego.eduontosight.ainih.gov. This reduction typically occurs in two steps, requiring NADPH as a cofactor sandiego.edumybiosource.com.

SPR is an aldo-keto reductase that plays a crucial role in both the de novo and salvage pathways of BH4 synthesis frontiersin.orgmybiosource.comfrontiersin.org. While SPR is considered the primary enzyme for the final reductions in the de novo pathway, other enzymes, such as aldoketoreductases (AKRs) and carbonyl reductases (CRs), may also contribute to these steps sandiego.edufrontiersin.org.

Research has shown that SPR is a homodimer frontiersin.org. Defects in the gene encoding SPR can lead to DOPA-responsive dystonia, highlighting the enzyme's importance in neurotransmitter synthesis, which is dependent on BH4 as a cofactor mybiosource.comnih.govkarger.com. Studies in mouse models have further confirmed the essential role of SPR in normal BH4 metabolism bu.edu.

| Enzyme | Substrate | Product | EC Number | Notes |

| Sepiathis compound Reductase | 6-Pyruvoyl-tetrahydrothis compound | Tetrahydrobiothis compound | 1.1.1.153 | Final steps in BH4 synthesis; requires NADPH |

Salvage Pathway Mechanisms

In addition to the de novo pathway, tetrahydrobiothis compound can also be synthesized or regenerated through a salvage pathway frontiersin.orgontosight.aimdpi.comnih.govnih.govconicet.gov.ar. This pathway is particularly important for converting oxidized forms of biothis compound (B10759762) and related pterins back into the active tetrahydrobiothis compound form royalsocietypublishing.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov.

The salvage pathway primarily utilizes sepiathis compound and 7,8-dihydrobiothis compound (BH2) as substrates frontiersin.orgfrontiersin.orgmdpi.comnih.gov. Sepiathis compound, which can be formed from intermediates in this compound metabolism, is converted to 7,8-dihydrobiothis compound by sepiathis compound reductase (SPR) frontiersin.orgfrontiersin.orgmdpi.com. Subsequently, 7,8-dihydrobiothis compound is reduced to tetrahydrobiothis compound by dihydrofolate reductase (DHFR) frontiersin.orgfrontiersin.orgmdpi.com. This two-step process allows for the efficient recycling of oxidized pterins and contributes to maintaining intracellular BH4 levels frontiersin.orgfrontiersin.orgnih.gov.

The salvage pathway is considered crucial for the conversion of exogenous sepiathis compound into BH4, and supplementation with sepiathis compound has been used as a strategy to increase intracellular BH4 levels frontiersin.orgfrontiersin.org. While the de novo pathway is the primary source of BH4 synthesis from GTP, the salvage pathway provides an alternative route, particularly in situations of increased demand or when oxidized pterins are available frontiersin.orgfrontiersin.orgnih.gov. The relative contribution of the de novo and salvage pathways to cellular BH4 levels can vary depending on the cell type frontiersin.orgfrontiersin.org. Equilibrative nucleoside transporters, such as ENT2, have been identified as potential transporters facilitating the uptake of sepiathis compound and dihydrobiothis compound, providing a plausible gateway for the salvage pathway nih.gov.

| Enzyme | Substrate | Product | Notes |

| Sepiathis compound Reductase | Sepiathis compound | 7,8-Dihydrobiothis compound | Part of the salvage pathway |

| Dihydrofolate Reductase | 7,8-Dihydrobiothis compound | Tetrahydrobiothis compound | Final step in the salvage pathway; requires NADPH |

Cofactor Regeneration Pathways

Tetrahydrobiothis compound (BH4) acts as an essential cofactor for several enzymes, notably the aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS). nih.govmdpi.com During the catalytic cycle of aromatic amino acid hydroxylases, BH4 is oxidized to this compound-4a-carbinolamine. sandiego.edu This unstable intermediate is subsequently dehydrated by this compound-4a-carbinolamine dehydratase (PCD) to form quinonoid dihydrobiothis compound (q-BH2). mdpi.comsandiego.edu The regeneration of the active tetrahydrobiothis compound form is then catalyzed by dihydropteridine reductase (DHPR), which reduces q-BH2 back to BH4 using NADH as a reductant. nih.govmdpi.comsandiego.edu

In contrast to the aromatic amino acid hydroxylases, the regeneration of BH4 during nitric oxide synthesis appears to involve a one-electron redox cycle that does not necessitate additional regeneration enzymes like PCD and DHPR. portlandpress.comahajournals.org

The this compound moiety within the molybdenum cofactor (Moco) may also play a role in facilitating electron transfer pathways for the regeneration of the catalytically active metal center in molybdoenzymes. nih.gov

Molybdothis compound (Moco) Biosynthesis

Molybdothis compound (MPT) is a unique this compound that coordinates molybdenum or tungsten in the active site of a diverse group of enzymes, with the exception of nitrogenase. imoa.info Moco biosynthesis is a highly conserved pathway found in bacteria, archaea, and eukaryotes. imoa.infowikipedia.org The pathway involves several distinct steps starting from GTP and culminating in the insertion of a metal atom. wikipedia.orgimoa.info

Distinct Initial Radical-Mediated Cyclization of GTP

The first committed step in Moco biosynthesis is the radical-mediated cyclization of guanosine-5'-triphosphate (GTP) to form (8S)-3',8-cyclo-7,8-dihydroguanosine-5'-triphosphate (3',8-cH2GTP). wikipedia.org This reaction is catalyzed by the enzyme GTP 3',8-cyclase, also known as Molybdothis compound biosynthesis protein A (MoaA) in prokaryotes. uniprot.org MoaA is a radical S-adenosylmethionine (SAM) enzyme, a class of enzymes often involved in C-X bond formation. wikipedia.orgebi.ac.uk This initial cyclization involves a remarkable rearrangement where the C8 atom of the guanine (B1146940) ring is inserted between the C2' and C3' carbon atoms of the GTP ribose. nih.gov The reaction is triggered by radical formation at the C3' position of GTP. nih.gov

Intermediate Cyclic Pyranothis compound Monophosphate (cPMP) Formation

Following the radical-mediated cyclization of GTP by MoaA, the intermediate 3',8-cH2GTP is converted to cyclic pyranothis compound monophosphate (cPMP), also referred to as molybdothis compound precursor Z. wikipedia.orguniprot.orgnih.gov This step is catalyzed by the enzyme Molybdothis compound biosynthesis protein C (MoaC). uniprot.orgnih.gov cPMP is a key intermediate containing the pyranothis compound ring system characteristic of molybdothis compound. wikipedia.org

Molybdothis compound Synthase (MPT Synthase) Complex Role in Dithiolene Moiety Incorporation

The conversion of cPMP (precursor Z) into molybdothis compound involves the incorporation of a dithiolene moiety. imoa.infowikipedia.org This crucial step is catalyzed by the molybdothis compound synthase (MPT synthase) complex. imoa.infowikipedia.org The dithiolene group is essential for coordinating the molybdenum or tungsten atom in the final Moco structure. imoa.info The process involves the opening of the cyclic phosphate (B84403) ring of cPMP and the addition of two sulfhydryl groups. wikipedia.org

Molybdothis compound synthase is a heterodimeric protein, typically composed of two small subunits (MoaD in prokaryotes, MOCS2A in eukaryotes) and two large subunits (MoaE in prokaryotes, MOCS2B in eukaryotes), forming a heterotetramer. imoa.infowikipedia.orgebi.ac.uk

The small subunit (MoaD/MOCS2A) functions as a sulfur carrier protein. uniprot.orguni-goettingen.de It is activated by the formation of a thiocarboxylate group at its C-terminus, a process catalyzed by Molybdothis compound synthase sulfurylase (MoeB/MOCS3). wikipedia.orguniprot.org This thiocarboxylate group on the small subunit serves as the sulfur donor for the incorporation of the dithiolene group into precursor Z. wikipedia.orguniprot.org

The large subunit (MoaE/MOCS2B) is the catalytic subunit of the MPT synthase complex. ebi.ac.ukuniprot.org It catalyzes the conversion of precursor Z to molybdothis compound by mediating the transfer of the sulfur atoms from the thiocarboxylated small subunit into precursor Z. ebi.ac.ukuniprot.orguniprot.org The C-terminus of the small subunit is inserted into the large subunit to form the active site where this sulfur transfer occurs. imoa.infowikipedia.org

The functional interaction between the small and large subunits is critical for the catalytic activity of MPT synthase. The activated small subunit delivers the sulfur, and the large subunit facilitates the chemical reaction that incorporates it into the this compound structure. wikipedia.orgebi.ac.ukuniprot.orguniprot.org

Folate Biosynthesis: The this compound Branch

Folate (tetrahydrofolate and its derivatives) is another essential cofactor derived from a this compound precursor. ontosight.aipnas.org Folates are crucial for one-carbon transfer reactions involved in processes like DNA synthesis and amino acid metabolism. ontosight.aipnas.org Unlike mammals, which require dietary folate, plants and microorganisms can synthesize folate de novo. pnas.org

The biosynthesis of folate involves two main branches: the this compound branch and the para-aminobenzoate (p-ABA) branch. The this compound branch begins with the conversion of GTP. vib.be

The first and committing step of the this compound branch is catalyzed by GTP cyclohydrolase I (GTPCH I). ontosight.aipnas.orgcapes.gov.brnih.gov This enzyme converts GTP into 7,8-dihydroneothis compound 3'-triphosphate (DHNTP), releasing formate as a byproduct. ontosight.aivib.beresearchgate.netresearchgate.net The reaction involves the hydrolytic release of formate from GTP, followed by cyclization. researchgate.netnih.gov GTPCH I from bacteria and animals typically functions as a homodecamer containing a zinc ion per subunit, which plays a role in activating water for the hydrolysis step. nih.govebi.ac.uk

In plants, a unique bimodular GTP cyclohydrolase I exists, containing two GCHI-like domains within a single polypeptide chain. pnas.orgcapes.gov.brnih.gov This plant enzyme also produces DHNTP but exhibits different regulatory behavior compared to its microbial and mammalian counterparts, such as substrate inhibition. capes.gov.br

DHNTP is a central intermediate in the biosynthesis of both folate and tetrahydrobiothis compound. rcsb.org In bacteria, DHNTP enters the folate pathway after dephosphorylation, while in vertebrates, it is used for tetrahydrobiothis compound synthesis. rcsb.org The conversion of DHNTP to subsequent intermediates in the folate pathway involves enzymes like dihydroneothis compound triphosphate epimerase and dihydroneothis compound aldolase (B8822740), although in some organisms like Plasmodium falciparum, 6-pyruvoyl tetrahydrothis compound (B86495) synthase (typically involved in BH4 synthesis) can catalyze a step in the folate pathway. rcsb.orgnih.gov

The this compound moiety, specifically 6-hydroxymethyldihydrothis compound, is eventually condensed with p-ABA to form dihydropteroate (B1496061), a precursor to dihydrofolate and subsequently tetrahydrofolate. vib.beresearchgate.net

Integration of this compound and P-aminobenzoate (PABA) Moieties

The integration of the this compound and PABA moieties is catalyzed by specific enzymes. In the classical tetrahydrofolate biosynthesis pathway, a bifunctional enzyme, hydroxymethyldihydrothis compound pyrophosphokinase/dihydropteroate synthase (HPPK/DHPS), is involved in the last five steps occurring in mitochondria. researchgate.net The HPPK activity activates dihydrothis compound into its pyrophosphorylated form. portlandpress.com Subsequently, the DHPS activity catalyzes the condensation of this activated this compound with PABA, resulting in the formation of dihydropteroate. portlandpress.com This reaction is considered a potential regulatory point in the folate biosynthetic pathway and is subject to feedback inhibition by dihydropteroate, dihydrofolate, and THF monoglutamate. researchgate.net

Enzymatic Steps Leading to Tetrahydrofolate

The biosynthesis of tetrahydrofolate from dihydropteroate involves several enzymatic steps. Following the formation of dihydropteroate, glutamate residues are added to the molecule by dihydrofolate synthetase (DHFS). researchgate.net This results in the formation of dihydrofolate polyglutamates. The final step in the conversion to tetrahydrofolate is the reduction of dihydrofolate, catalyzed by the enzyme dihydrofolate reductase (DHFR). researchgate.netnih.gov This two-step process requires two molecules of NADPH. nih.gov In plants, folylpolyglutamate synthetase (FPGS) is responsible for adding polyglutamyl tails to tetrahydrofolate. researchgate.net

The enzymatic pathway can be summarized as follows:

| Step | Reactant(s) | Enzyme | Product(s) |

| 1 | Dihydrothis compound | Hydroxymethyldihydrothis compound pyrophosphokinase (HPPK) | Activated Dihydrothis compound |

| 2 | Activated Dihydrothis compound + PABA | Dihydropteroate synthase (DHPS) | Dihydropteroate |

| 3 | Dihydropteroate + Glutamate | Dihydrofolate synthetase (DHFS) | Dihydrofolate polyglutamates |

| 4 | Dihydrofolate polyglutamates + NADPH | Dihydrofolate reductase (DHFR) | Tetrahydrofolate polyglutamates |

| 5 | Tetrahydrofolate monoglutamate (in some cases) | Folylpolyglutamate synthetase (FPGS) | Tetrahydrofolate polyglutamates |

Methanothis compound (B14432417) Biosynthesis in Methanogenic Organisms

Methanothis compound (MPT) is a crucial cofactor in the metabolism of methanogenic archaea, serving as the primary C1 carrier in methanogenesis. ontosight.aiasm.org Its biosynthesis is distinct from the folate pathway found in other organisms. ontosight.ai The biosynthesis of methanothis compound in methanogenic archaea is initiated from a guanosine triphosphate (GTP) precursor. ontosight.ai

Derivation from Dihydroneothis compound Precursors

The biosynthesis of the this compound portion of methanothis compound in methanogenic bacteria like Methanococcus volta and Methanobacterium formicicum involves L-7,8-dihydroneothis compound as a precursor. nih.gov Extracts of M. volta cleave L-7,8-dihydroneothis compound to 7,8-dihydro-6-(hydroxymethyl)this compound, which has been confirmed as a precursor to the this compound portion of methanothis compound. nih.gov

Enzymes like dihydroneothis compound aldolase (DHNA) participate in methanothis compound biosynthesis in archaea. asm.orgenzyme-database.org Specifically, DHNA from Methanocaldococcus jannaschii is involved in this pathway. asm.org Another enzyme, dihydroneothis compound phosphate aldolase, participates in methanothis compound biosynthesis in the archaeon Pyrococcus furiosus, being specific for 7,8-dihydroneothis compound 3'-phosphate. qmul.ac.uk

A key step in methanothis compound biosynthesis is the condensation of p-aminobenzoic acid (PABA) with phosphoribosylpyrophosphate (PRPP) to form β-ribofuranosylaminobenzene 5′-phosphate (β-RFA-P). asm.orgnih.gov This reaction is catalyzed by β-RFAP synthase and is considered the first unique and committed step in the methanothis compound biosynthesis pathway. asm.orgnih.govgoogle.com

Biological Functions and Enzymatic Co Factor Roles of Pterins

Redox Co-factor Activity

The redox activity of pterins stems from their nitrogen heterocyclic structure, which can accommodate several reduction levels. rsc.org Pterins can undergo sequential reactions involving the transfer of electrons and protons. rsc.org

Electron Transfer and Protonation States

Pterins have three main redox states: fully oxidized, semi-reduced (dihydropterin), and fully reduced (tetrahydrothis compound). mdpi.comrsc.org These states are interconverted through 2-electron and 2-proton redox reactions. mdpi.com The protonation state of pterins significantly influences their electronic structure and reactivity. rsc.orgbrynmawr.edu For instance, protonation can facilitate redox reactions with oxidants that would not occur otherwise. brynmawr.edu Electron transfer processes involving pterins can occur via single electron transfer, where the radical nature is transferred to a nitrogen atom of the This compound (B48896) ring. mdpi.comresearchgate.net

Formation and Reactivity of this compound Free Radical Species

All classes of pterins, including tetrahydropterins, dihydropterins, and oxidized pterins, can participate in radical-mediated reactions and produce free radical species. mdpi.comresearchgate.net Reduced this compound radicals can form both enzymatically and non-enzymatically. mdpi.comresearchgate.net Tetrahydropterins can interact with and reduce free radicals. mdpi.comresearchgate.net The formation of tetrahydrobiothis compound (B1682763) free radical derivatives is essential for normal nitric oxide production by nitric oxide synthase. mdpi.com Tetrahydrobiothis compound donates an electron during nitric oxide formation and undergoes a one-electron redox cycle. mdpi.com Pterins can also act as photosensitizers, leading to the generation of reactive oxygen species like singlet oxygen. mdpi.comunlp.edu.ar The formation of superoxide (B77818) anion can occur through electron transfer between a this compound radical anion and molecular oxygen. unlp.edu.ar

Tetrahydrobiothis compound (BH4) as an Essential Cofactor

Tetrahydrobiothis compound (BH4), also known as saprothis compound, is a pivotal endogenous cofactor required for the activity of several key enzymes. wikipedia.orgnih.govnih.govguidetopharmacology.org Its availability is tightly regulated by synthesis, enzymatic use, and regeneration pathways. nih.gov BH4 is essential for numerous physiological processes, including neurotransmitter synthesis, nitric oxide production, and lipid metabolism. nih.govnih.gov

Aromatic Amino Acid Hydroxylases (PAH, TH, TPH) and Neurotransmitter Synthesis

BH4 is an obligatory cofactor for the aromatic amino acid hydroxylases (AAAHs): phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). wikipedia.orgnih.govnih.govguidetopharmacology.orgfrontiersin.org These enzymes catalyze crucial steps in the biosynthesis of monoamine neurotransmitters. wikipedia.orgnih.govguidetopharmacology.org PAH, the first enzyme discovered to be BH4-dependent, converts phenylalanine to tyrosine. wikipedia.orgnih.govnih.govfrontiersin.org TH catalyzes the conversion of tyrosine to L-DOPA, a precursor for dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov TPH converts tryptophan to 5-hydroxytryptophan, a precursor for serotonin (B10506) and melatonin. wikipedia.orgnih.govwikipedia.org The enzymatic function of AAAHs is strictly dependent on the presence of BH4, oxygen, and iron. nih.gov During these reactions, BH4 is oxidized to a carbinolamine intermediate, which is then recycled back to BH4. nih.govnih.gov Deficiencies in BH4 can lead to systemic deficiencies of these neurotransmitters. wikipedia.orgnih.gov

Nitric Oxide Synthases (NOSs) and Nitric Oxide Production

BH4 is also an essential cofactor for all isoforms of nitric oxide synthases (NOSs), which produce nitric oxide (NO). wikipedia.orgnih.govnih.govfrontiersin.orgnih.govwikipedia.orgahajournals.org NOS enzymes utilize L-arginine as a substrate, along with oxygen and NADPH. wikipedia.orgnexusacademicpublishers.com The process involves the oxidation of L-arginine and the reduction of molecular oxygen to form NO and L-citrulline. frontiersin.orgwikipedia.org BH4 binding to the heme active site of NOS is indispensable for NO synthesis, enhancing substrate interaction and dimer stabilization. mdpi.com In NOS function, BH4 acts as a single electron donor, used to reduce and activate oxygen and oxidize L-arginine. nih.gov Decreased intracellular BH4 concentration can lead to NOS destabilization and reduced NO production. mdpi.com When BH4 levels are limiting, NOS enzymes can become "uncoupled," producing superoxide radicals instead of NO, a phenomenon associated with vascular dysfunction and oxidative stress. frontiersin.orgnih.govahajournals.orgmdpi.com

Folates in One-Carbon Metabolism

Folates, also known as vitamin B9, are a class of pterins that are crucial cofactors in one-carbon (C1) metabolism wikipedia.orgoregonstate.edumdpi.comtavernarakislab.grfrontiersin.org. The biologically active form of folate is tetrahydrofolate (THF) wikipedia.orgnih.govnih.gov. Folate coenzymes mediate the transfer of one-carbon units in various oxidation states, including methyl, methylene (B1212753), and formyl groups oregonstate.edunih.govnih.govlibretexts.org. This process is fundamental for numerous physiological processes, including biosynthesis, amino acid homeostasis, and epigenetic maintenance mdpi.comnih.gov. While plants, fungi, and certain microorganisms can synthesize folate de novo, animals, including humans, must obtain it from their diet wikipedia.orgnih.govresearchgate.netmdpi.com.

Nucleic Acid and Amino Acid Biosynthesis

Folate coenzymes play a vital role in the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids wikipedia.orgnih.govnih.govresearchgate.netmdpi.com. They are essential for the biosynthesis of purines and thymidine, which are necessary for DNA synthesis oregonstate.edumdpi.comtavernarakislab.grnih.govnih.govproteopedia.org. Folate derivatives, specifically in the form of formyl groups, are utilized in the formation of the purine (B94841) ring mdpi.comlibretexts.org. For pyrimidine (B1678525) synthesis, THF donates a methylene group for the conversion of deoxyuridine monophosphate (dUMP) to thymidylate (dTMP) mdpi.comnih.govproteopedia.org. Folate is also involved in the metabolism of several amino acids, including methionine, glycine, and serine oregonstate.edunih.govresearchgate.netinfantrisk.com.

Methyl and Formyl Group Transfer Reactions

A primary function of folate coenzymes is the transfer of one-carbon units, such as methyl and formyl groups nih.govnih.govontosight.ai. These transfers are critical for various metabolic pathways. For instance, folate is involved in the transfer of methyl groups in the S-adenosyl methionine cycle, which is important for methylation reactions of DNA, RNA, proteins, and phospholipids (B1166683) oregonstate.edumdpi.comnih.govinfantrisk.com. Formyl groups carried by folate derivatives are essential for the biosynthesis of purines and the formation of N-formylmethionine in initiator tRNAs chemeurope.comfrontiersin.orglibretexts.orgproteopedia.org. Different forms of THF carry one-carbon units at the N5, N10, or both positions of the pteridine (B1203161) and p-aminobenzoate moieties nih.govnih.gov.

Tetrahydromethanothis compound in Carbon Metabolism

Tetrahydromethanothis compound (H4MPT) is a coenzyme found in methanogenic archaea, where it plays a crucial role in methanogenesis, the process of producing methane (B114726) ontosight.aiwikipedia.org. H4MPT acts as a carrier of the C1 group as it is reduced to the methyl level before being transferred to coenzyme M ontosight.aiwikipedia.org. This metabolic process involves several enzymes and is a critical component of carbon metabolism in these microorganisms ontosight.ai. H4MPT is involved in the transfer of one-carbon units during the reduction of carbon dioxide to methane ontosight.ai. Enzymes such as methenyl-H4MPT cyclohydrolase, methylene-H4MPT dehydrogenase, and methylene-H4MPT reductase are key players in the H4MPT-dependent pathway ontosight.ai. Research has also demonstrated the role of tetrahydromethanothis compound-dependent enzymes in the conversion of formaldehyde (B43269) to carbon dioxide in certain bacteria ethz.chasm.org.

C1 Substrate Carrier in Methanogenesis

In methanogenic archaea, this compound derivatives function as key one-carbon (C1) carriers in the process of methanogenesis wikipedia.orgtheallenlab.comnih.gov. Tetrahydromethanothis compound (H4MPT) is a crucial coenzyme in this pathway, responsible for carrying the C1 group as it undergoes reduction to the methyl level before being transferred to coenzyme M wikipedia.orgnih.gov. H4MPT is structurally and functionally analogous to tetrahydrofolate (H4folate), the canonical C1 carrier in many other organisms, although most enzymes utilizing these coenzymes are not homologous, suggesting independent evolution wikipedia.orgvt.edu.

H4MPT serves as a carbon carrier for C1 units at the methine, methylene, and methyl oxidation states nih.gov. Studies using 13C NMR spectroscopy have provided evidence for this role. All three derivatives of H4MPT at these oxidation levels can serve as substrates for methanogenesis in cell extracts nih.gov. For instance, methylene-H4MPT is formed from the spontaneous reaction of formaldehyde with H4MPT nih.gov. The methylene group in methylene-H4MPT is suggested to be bound to two nitrogen atoms nih.gov. Methenyl-H4MPT+ and methyl-H4MPT have also been identified, with the methyl group in methyl-H4MPT bound to a nitrogen atom nih.gov.

In the methanogenic pathway, H4MPT is involved in the reduction of CO2 to methane nih.govmpg.de. The C1 unit remains bound to the reduced form of methanothis compound (B14432417) during the reduction and oxidation steps at the formyl, hydroxymethyl, and methyl levels nih.gov. Novel pterins, such as tatiothis compound in Methanogenium tationis, have also been identified as structural and functional analogs of methanothis compound, acting as C1 carriers in methanogenesis nih.govnih.gov.

Methanogenic archaea utilize a distinct version of the reductive acetyl-CoA pathway, employing unique C1 and redox carriers like methanothis compound, methanofuran, and coenzyme F420 mpg.deresearchgate.net. This contrasts with the bacterial pathway which primarily uses tetrahydrofolate pnas.org.

Role in Anabolic Processes

Beyond their role in methanogenesis, reduced pterins, specifically 5,6,7,8-tetrahydromethanothis compound (H4MPT), are also involved in a number of anabolic reactions in methanogenic bacteria nih.govnih.gov. While the primary focus of H4MPT is its function as a C1 carrier in the catabolic process of methane production, its participation in biosynthetic pathways highlights its broader metabolic importance nih.gov.

Tetrahydrobiothis compound (BH4), another biologically significant this compound, functions as an essential cofactor for several enzymes involved in anabolic processes in mammals semanticscholar.org. These include aromatic amino acid hydroxylases, which are crucial for the synthesis of neurotransmitters like dopamine, norepinephrine, epinephrine, and serotonin wikipedia.orgcreative-proteomics.comsemanticscholar.orgwikipedia.org. BH4 is also required for the function of alkylglycerol monooxygenase, involved in the breakdown of monoalkylglycerols wikipedia.org.

In bacteria, this compound cofactors play roles in anabolic metabolism, including aromatic amino acid metabolism iu.eduresearchgate.net. Folates, which are conjugated pterins, are critical for a large number of biological group transfer reactions essential for the biosynthesis of amino acids and nucleic acids chemeurope.comnih.govmdpi.com. These folate-dependent reactions include the transfer of methyl and formyl groups chemeurope.com.

While the specific anabolic reactions involving H4MPT in methanogens are an area of ongoing research, its presence and utilization in these pathways underscore the versatile nature of reduced pterins as cofactors in cellular biosynthesis nih.govpnas.org.

Pterins in Organismal Physiology and Cellular Processes

Pterins as Endogenous Pigments in Animals

Pterins are significant endogenous pigments in a variety of animals. Unlike carotenoids, which must be obtained through diet, pterins can be synthesized by the animals themselves. mdpi.comnih.govresearchgate.net This endogenous production contributes to their widespread presence across different taxa. mdpi.comresearchgate.net

Contribution to Bright Coloration (e.g., in Insects, Reptiles)

Pterins are a major source of bright coloration in the animal kingdom. mdpi.comresearchgate.netroyalsocietypublishing.orgnih.gov They are responsible for a range of colors, including yellow, orange, and red hues. researchgate.netwikipedia.org These pigments are found in various animals, including insects, fish, amphibians, reptiles, and mammals. mdpi.comresearchgate.net

In insects, pterins are commonly found in the wings of butterflies, contributing to their vibrant patterns. wikipedia.orgwikidata.org Examples of This compound (B48896) pigments identified in animals include xanthothis compound (B1683600) (yellow), leucothis compound (B1674811) (white), erythrothis compound (B12299411) (red), and drosothis compound (B13424490) (red). royalsocietypublishing.orgnih.gov Drosothis compound, for instance, underlies red coloration in the eyes of fruit flies and the skin of lizards. royalsocietypublishing.orgnih.gov Pterins can also contribute to cryptic coloration, such as the blue-green-brown hues seen in blue-tailed damselflies, through a combination of structural and pigmentary mechanisms. royalsocietypublishing.orgnih.gov

In vertebrates, pterins have been implicated in the coloration of the dermis in fish, amphibians, and reptiles. royalsocietypublishing.orgnih.gov While generally absent as dermal pigments in birds and mammals, exceptions exist, such as the deposition of isoxanthothis compound (B600526) in the iridophores of anurans, contributing to the reflective properties of these cells. royalsocietypublishing.orgnih.gov Recent studies have highlighted the role of specific enzymes like Sepiathis compound (B94604) reductase (SPR) in this compound pigment accumulation, as observed in the orange color morph of the common wall lizard. royalsocietypublishing.orgnih.gov

This compound pigments can also play a role in sexual signaling in various species, including insects, fish, reptiles, and amphibians. royalsocietypublishing.orgnih.gov

Influence of pH and Redox State on Pigment Coloration

The color displayed by this compound pigments can be modified in vivo, influenced by factors such as the pH of the cellular environment and the redox state of the molecule. royalsocietypublishing.orgnih.gov Pterins can exist in different redox states, including fully oxidized, semi-reduced (dihydrothis compound), and fully reduced (tetrahydrothis compound) forms. mdpi.com These interconversions involve the transfer of electrons and protons, which is integral to the function of biologically relevant pterins like biothis compound (B10759762) and neothis compound (B1670844). mdpi.com Changes in pH can affect the protonated states of this compound complexes, leading to observed changes in their absorption bands. mdpi.com The specific redox state of this compound groups (oxidized pterins, H2pterins, and H4pterins) can also influence their biomedical functions. mdpi.com Processes outside of direct synthesis pathways can potentially alter pigment pH and/or redox state, thereby impacting pigment phenotypes. biorxiv.org

Photoreception and Photobiological Functions

Pterins are a class of molecules that function as photoreceptors in a wide range of living organisms. mdpi.com Their involvement in photobiological processes has been proven or suggested in various contexts. researchgate.netbioone.org

UV Protection and Phototaxis in Cyanobacteria

Cyanobacterial pterins have been implicated in phenotypes related to UV protection and phototaxis. researchgate.netresearchgate.net Specifically, pterins are presumed to be chromophores of UV-A/blue receptors based on action spectra of responses and their physicochemical properties. mdpi.com Tetrahydrocyanothis compound, a fully reduced form of cyanothis compound, is present in cyanobacteria at concentrations comparable to chlorophyll (B73375) a and is hypothesized to act as a chromophore of a putative UV-A/blue photoreceptor. mdpi.com This photoreceptor containing cyanothis compound has been shown to suppress negative phototaxis in response to UV and blue light. mdpi.comresearchgate.netencyclopedia.pub Studies involving mutants lacking enzymes in the cyanothis compound biosynthetic pathway have provided evidence for the critical role of cyanothis compound in positive phototaxis and the suppression of negative phototaxis under UV/blue light. researchgate.netencyclopedia.pubnih.gov The action spectrum of Synechocystis sp. PCC 6803 aligns with the action spectrum of DASH cryptochrome (B1237616), and there is a hypothesis that DASH cryptochrome is responsible for UV reception in cyanobacteria, with H4cyanothis compound potentially acting as a chromophore alongside flavin. encyclopedia.pub

A possible role for pterins as UV-protecting compounds has been suggested for marine planktonic cyanobacteria. mdpi.com UV-A radiation has been shown to induce the rapid synthesis and accumulation of BH4 biothis compound glucoside in Oscillatoria sp., which may serve as a protective agent against UV-A illumination. mdpi.com

Putative Chromophores in Plant Photoreceptors

Pterins have been proposed as putative chromophores for photoreceptors in plants, particularly in the blue light and UV-B regions. researchgate.netnih.govannualreviews.orgcambridge.org The action spectra for some blue light-induced phenomena in plants are not easily explained solely by flavin absorption, leading to the suggestion that pterins might be involved. researchgate.net Specifically, tetrahydropterins are thought to play the role of chromophores in certain UV-B receptors, although these receptors have not yet been isolated and studied. encyclopedia.pub

Cryptochromes, which are photoreceptor proteins in plants that mediate responses to blue and UV-A light, are known to bind two chromophores: flavin adenine (B156593) dinucleotide (FAD) and a this compound derivative, often identified as 5,10-methenyltetrahydrofolate (MTHF). annualreviews.orgcambridge.org This dual-chromophore composition in cryptochromes resembles that found in microbial DNA repair enzymes called photolyases. annualreviews.orgcambridge.org

Role in DNA Photolyases as Light-Harvesting Antennas

This compound derivatives function as light-harvesting antennas in DNA photolyases, photoenzymes that repair UV-induced DNA damage. mdpi.comnih.govacs.orgohiolink.edu In Class I photolyases, such as those found in Escherichia coli and yeast, a this compound derivative, specifically 5,10-methenyltetrahydropteroylpolyglutamate (MTHF), serves as the antenna chromophore. nih.govacs.orgohiolink.eduoup.com

Photoreceptor Functions and Singlet Oxygen Photogeneration

Pterins are known to function as photoreceptor molecules in a variety of living organisms mdpi.comnih.gov. The study of their electronic structure is crucial for understanding their photoreceptor activities and their capacity to act as photogenerators of singlet oxygen mdpi.com. Research indicates that this compound molecules are active in electron transfer processes, including the oxidation of high-potential donors, which involves free radical forms mdpi.com. Excited this compound triplets have been characterized, and it has been shown that this compound molecules can photogenerate singlet oxygen with quantum yields up to 47% mdpi.comnih.gov. The photochemical reactivity of pterins is particularly relevant to understanding the effects of UV radiation on biological systems conicet.gov.ar. Upon UV-A irradiation, pterins can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻•) conicet.gov.arresearchgate.net. The effectiveness of a this compound as a photosensitizer depends on the substituent at the C6 position researchgate.net. Cyanobacterial pterins, specifically, have been implicated in phenotypes related to UV protection and phototaxis researchgate.netiu.eduresearchgate.net.

This compound-Dependent Signaling Pathways

Pterins have been found to play a role in signaling pathways in bacteria, influencing key cellular behaviors iu.eduasm.orgnih.gov. This represents a relatively newer area of research compared to their established roles as enzymatic cofactors asm.orgnih.gov.

Regulation of Intracellular Second Messengers (e.g., cyclic di-GMP) in Bacteria

Pterins are involved in the regulation of intracellular second messengers in bacteria, notably cyclic di-GMP (c-di-GMP) asm.orgnih.govpnas.org. Cyclic di-GMP is a crucial second messenger in signal transduction in a wide variety of bacteria, regulating processes like biofilm formation, motility, and virulence wikipedia.orgwikidata.org. In Agrobacterium tumefaciens, a this compound-dependent signaling pathway controls the levels of c-di-GMP asm.orgnih.govpnas.org. This pathway involves a pteridine (B1203161) reductase called PruA and a putative this compound-binding protein named PruR asm.orgnih.govpnas.org. PruA's enzymatic activity is required for the control of DcpA, a dual-function diguanylate cyclase-phosphodiesterase that synthesizes and degrades c-di-GMP asm.orgnih.gov. PruR, which has distant similarity to domains that coordinate molybdothis compound, is hypothesized to be a signaling intermediate between PruA and DcpA asm.orgnih.gov. The this compound produced by PruA requires PruR to influence DcpA activity, establishing a mechanism by which this compound-dependent signaling modulates the balance of c-di-GMP levels asm.orgpnas.org. The this compound-binding protein PruR controls DcpA activity, promoting c-di-GMP breakdown and dampening its synthesis pnas.orgresearchgate.net. Studies show that PruR associates with excreted pterins in the periplasm, facilitating interaction with the periplasmic domain of DcpA pnas.orgresearchgate.net. Tetrahydromonathis compound has shown preferential association with PruR compared to other related pterins pnas.orgresearchgate.net.

This compound Involvement in Microorganism Metabolism

This compound cofactors play important roles in various metabolic processes in bacteria researchgate.netiu.eduiu.edu.

Cyanide Utilization and Aromatic Amino Acid Metabolism in Bacteria

This compound cofactors are important in bacterial cyanide utilization researchgate.netiu.eduiu.edudntb.gov.ua. Microorganisms capable of oxygenolytically degrading cyanide possess cyanide monooxygenase, an enzyme that obligately requires this compound as a cofactor for its activity sci-hub.se. This enzyme allows bacteria to utilize cyanide as alternate carbon and nitrogen sources mdpi.com. The oxidative degradation pathway of cyanide, which converts cyanide to ammonia (B1221849) and carbon dioxide, is dependent on NADPH, oxygen, and a this compound cofactor mdpi.com. Studies have shown that several reduced this compound species can act as natural cofactors for cyanide monooxygenase activity in bacteria like Pseudomonas fluorescens mdpi.com. The natural production of this compound can be induced during the bacterial degradation of cyanide mdpi.com. For example, Bacillus pumilus SVD06 has been shown to utilize cyanide and toxic metals for efficient this compound production mdpi.comresearchgate.net.

This compound cofactors also play significant roles in bacterial aromatic amino acid metabolism researchgate.netiu.eduiu.edudntb.gov.ua. This compound-linked aromatic amino acid hydroxylases (AAHs) are enzymes found in bacteria that convert aromatic amino acids like phenylalanine to hydroxylated derivatives such as tyrosine, using a tetrahydrothis compound (B86495) as a cofactor usda.govnih.gov. The oxidized this compound is subsequently recycled by this compound-4a-carbinolamine dehydratase (PCD) usda.govnih.gov. Bacterial phenylalanine hydroxylases initiate the metabolic degradation of phenylalanine usda.gov. In Pseudomonas, inactivating PCD abolished the ability to grow on phenylalanine nih.gov. Pterins are highly-conserved enzymatic cofactors required for all known phenylalanine hydroxylases in proteobacteria researchgate.net. In Legionella pneumophila, this pathway is connected to the production of pyomelanin, a pigment involved in iron assimilation researchgate.net.

Nonenzymatic this compound Roles in Bacteria

While much is known about pterins as enzymatic cofactors, less is understood about their nonenzymatic roles in bacteria researchgate.netiu.eduiu.edudntb.gov.ua. Cyanobacterial pterins have been implicated in nonenzymatic processes such as UV protection and phototaxis researchgate.netiu.eduresearchgate.net. The redox potential of pterins suggests they may have an important role in cellular electron transport, independent of enzymatic activity mdpi.com. Research on the photochemistry of pterins indicates they can photosensitize damage in biomolecules through both type I (electron transfer) and type II (singlet oxygen) mechanisms, which could represent nonenzymatic interactions within the cell conicet.gov.ar. Non-enzymatic reactions involving this compound derivatives have also been investigated in the context of hydride transfer chemrxiv.org.

Pterins in Plant Physiology

Pterins are integral to plant physiology, primarily through their role in folate biosynthesis and function. Plants, unlike animals, can synthesize folates de novo unl.edunih.gov. This process involves the synthesis of the this compound moiety, a para-aminobenzoate (pABA) unit, and glutamate (B1630785), which are then assembled to form tetrahydrofolate (THF) and its derivatives oup.compnas.org. The this compound branch of folate synthesis begins with GTP cyclohydrolase I (GCHI), an enzyme that converts GTP to dihydroneothis compound triphosphate pnas.org. In plants, GCHI is a unique bimodular protein, typically localized in the cytosol, in contrast to some other folate synthesis enzymes which are mitochondrial pnas.orgnih.gov.

Folates are distributed throughout various cellular compartments in plants, including mitochondria, plastids, cytosol, and vacuoles annualreviews.orgfrontiersin.org. This compartmentalization necessitates transport mechanisms for folates and their precursors between these organelles researchgate.netnih.govcreative-proteomics.com. While the synthesis of the this compound and pABA precursors occurs in the cytosol and plastids, respectively, the final steps of THF biosynthesis take place in the mitochondria nih.govannualreviews.orgresearchgate.net.

Pterins also have been suggested to play a role in plant photoreception, potentially acting as blue light chromophores researchgate.net.

Folate Transport and Recycling Mechanisms

The transport of folates and their precursors across plant cellular membranes is essential for maintaining metabolic activity. Although the precise mechanisms for the transport of all folate species and intermediates are not fully elucidated, research has identified some aspects of this process unl.eduresearchgate.net. For instance, while pABA is thought to diffuse across intracellular membranes, pterins likely require specific transporters to enter mitochondria for folate synthesis frontiersin.org. However, dedicated plant this compound transporters have not yet been definitively identified frontiersin.org.

Studies on Arabidopsis thaliana have investigated potential folate transporters. An Arabidopsis protein, AtFOLT1, which is homologous to mammalian mitochondrial folate transporters, was found to be targeted to the chloroplast envelope and demonstrated folate transport activity in a hamster cell line and Escherichia coli. However, disruption of the AtFOLT1 gene in Arabidopsis did not significantly affect chloroplast folate levels or plant growth, suggesting the presence of alternative import routes into chloroplasts nih.gov.

Folate recycling is another crucial aspect of this compound metabolism in plants. Folates are susceptible to oxidative damage, particularly under stress conditions, leading to the cleavage of the C9-N10 bond and the generation of this compound and pABA-glutamate moieties nih.govfrontiersin.org. Plants possess salvage pathways to recycle these breakdown products back into folate precursors annualreviews.orgfrontiersin.org. The recycling of pABA-glutamate involves the removal of the polyglutamyl tail by gamma-glutamyl hydrolase (GGH), an enzyme located in vacuoles nih.govfrontiersin.org. The resulting pABA-glutamate is then hydrolyzed to pABA and glutamate, which can be reused for folate synthesis annualreviews.org.

Recycling of the this compound moiety after folate breakdown is also important. The initial this compound products formed from the cleavage of THF and DHF are tetrahydrothis compound-6-aldehyde and dihydrothis compound-6-aldehyde, respectively annualreviews.org. These can be further oxidized to this compound-6-aldehyde and this compound-6-carboxylate annualreviews.orgfrontiersin.org. While some organisms can reduce oxidized pterins, evidence suggests that plants, similar to E. coli, may lack this capacity nih.gov. This implies that fully oxidized this compound aldehyde cannot be efficiently recycled and may be further oxidized frontiersin.org.

The relatively rapid turnover of folates in plants, compared to the slower turnover in humans, highlights the importance of efficient synthesis and recycling mechanisms in plant folate homeostasis rupress.org.

Data Table: Subcellular Localization of Folate Synthesis and Related Processes in Plants

| Process | Subcellular Location(s) | Key Components/Notes |

| This compound moiety synthesis (initial steps) | Cytosol | GTP Cyclohydrolase I (GCHI) pnas.orgnih.gov |

| pABA moiety synthesis | Plastids | From chorismate pnas.orgresearchgate.net |

| Final steps of THF biosynthesis | Mitochondria | Assembly of this compound, pABA, and glutamate moieties nih.govannualreviews.orgresearchgate.net |

| Folate distribution | Mitochondria, Plastids, Cytosol, Vacuoles | Folates are present in multiple compartments annualreviews.orgfrontiersin.org |

| pABA-Glutamate recycling | Vacuoles (GGH activity) | Gamma-glutamyl hydrolase (GGH) removes polyglutamyl tail nih.govfrontiersin.org |

| This compound recycling | Not fully elucidated; limited reduction | Oxidized this compound aldehydes may not be efficiently reduced in plants frontiersin.orgnih.gov |

Data Table: Key Enzymes in Plant Folate/Pterin Metabolism (Selected)

| Enzyme | Reaction Catalyzed | Subcellular Location(s) (where known) | Notes |

| GTP Cyclohydrolase I | Converts GTP to dihydroneothis compound triphosphate (first step of this compound synthesis) pnas.org | Cytosol pnas.orgnih.gov | Unique bimodular protein in plants pnas.orgnih.gov |

| Gamma-glutamyl hydrolase | Cleaves polyglutamyl tail from folates and pABA-glutamate polyglutamates nih.govannualreviews.orgfrontiersin.org | Vacuoles nih.govfrontiersin.org | Involved in folate and pABA-glutamate recycling nih.govannualreviews.orgfrontiersin.org |

| Dihydrofolate reductase | Reduces DHF to THF annualreviews.org | Mitochondria (fused to thymidylate synthase) annualreviews.org | Essential for producing the active THF form annualreviews.org |

| Folylpolyglutamate synthase | Adds polyglutamate tail to THF and its derivatives annualreviews.org | Mitochondria annualreviews.org | Affects folate retention and function annualreviews.org |

Molecular Basis of Pterin Metabolism Disorders

Tetrahydrobiopterin (B1682763) (BH4) Deficiencies

Tetrahydrobiothis compound (BH4) is a naturally occurring This compound (B48896) that serves as an essential cofactor for several enzymes critical for metabolic processes, including the hydroxylation of aromatic amino acids and the synthesis of nitric oxide. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.govnih.govresearchgate.net Deficiencies in BH4 metabolism lead to a group of heterogeneous disorders, primarily affecting neurotransmitter synthesis and phenylalanine metabolism. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov These conditions are typically inherited in an autosomal recessive manner, although some forms, like certain GTPCH-I deficiencies, can exhibit autosomal dominant inheritance. sjdhospitalbarcelona.orgrarediseases.orgmedscape.commedlink.comnih.govresearchgate.net

Genetic Mutations in Biosynthesis Enzymes (GTPCH-1, PTPS, SPR)

BH4 is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a multi-step enzymatic pathway. sjdhospitalbarcelona.orgportlandpress.commedscape.comnih.govresearchgate.net The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH-1). sjdhospitalbarcelona.orgportlandpress.commedscape.comresearchgate.net Subsequent steps involve 6-pyruvoyl-tetrahydrobiothis compound synthase (PTPS) and sepiathis compound (B94604) reductase (SPR). sjdhospitalbarcelona.orgportlandpress.commedscape.comnih.govresearchgate.net Mutations in the genes encoding these enzymes—GCH1 (GTPCH-1), PTS (PTPS), and SPR (SPR)—result in impaired BH4 biosynthesis and subsequent deficiency. sjdhospitalbarcelona.orgnih.govresearchgate.netnih.govthegoodscentscompany.comwikipedia.orgnih.gov Over 193 different mutant alleles have been identified across these genes. nih.gov Mutations in GCH1 can lead to autosomal recessive forms of hyperphenylalaninemia (HPA) with neurotransmitter deficiency or, in a dominant fashion with reduced penetrance, Dopa-responsive dystonia (Segawa disease). sjdhospitalbarcelona.orgrarediseases.orgmedscape.commedlink.comnih.govresearchgate.net PTPS deficiency is reported to be the most frequent cause of HPA-associated BH4 deficiencies. researchgate.net SPR deficiency may present without hyperphenylalaninemia. rarediseases.orgmedscape.comnih.govresearchgate.net

Genetic Mutations in Recycling Enzymes (DHPR, PCD)

In addition to biosynthesis, BH4 is recycled after participating in enzymatic reactions. The recycling pathway involves the enzymes this compound-4-alpha-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov Mutations in the genes encoding these enzymes, PCBD1 (PCD) and QDPR (DHPR), also lead to BH4 deficiency by impairing its regeneration from oxidized forms. sjdhospitalbarcelona.orgnih.govnih.govthegoodscentscompany.comwikipedia.orgnih.gov DHPR deficiency can result in atypical HPA and phenylketonuria (PKU). medscape.com

Impact on Neurotransmitter Synthesis and Phenylalanine Metabolism

BH4 is a critical cofactor for aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). sjdhospitalbarcelona.orgmedscape.commedlink.comnih.govnih.govresearchgate.net These enzymes are essential for the metabolism of phenylalanine and the synthesis of key neurotransmitters such as dopamine (B1211576), norepinephrine, epinephrine, and serotonin (B10506). wikipedia.orgsjdhospitalbarcelona.orgmedscape.commedlink.comnih.govnih.govresearchgate.net

BH4 deficiency impairs the activity of PAH, leading to the accumulation of phenylalanine, a condition known as hyperphenylalaninemia (HPA). sjdhospitalbarcelona.orgrarediseases.orgmedscape.commedlink.comnih.govnih.gov While HPA is a hallmark of many BH4 deficiencies and is often detected through newborn screening, the neurological symptoms are primarily due to impaired synthesis of monoamine neurotransmitters. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov Reduced activity of TH and TPH results in decreased levels of dopamine, norepinephrine, epinephrine, and serotonin in the central nervous system. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov This neurotransmitter depletion is responsible for the severe neurological phenotypes observed in untreated patients, including developmental delay, movement disorders, and seizures. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov BH4 is also a cofactor for nitric oxide synthases (NOS), involved in nitric oxide production. wikipedia.orgsjdhospitalbarcelona.orgmedscape.commedlink.comnih.govresearchgate.net

Deficiencies of Co-chaperones (e.g., DNAJC12) affecting this compound Metabolism

Beyond the direct enzymatic pathways, the function and stability of this compound metabolism enzymes can be influenced by other proteins, such as co-chaperones. Deficiency of DNAJC12, a co-chaperone, has been identified as a cause of a disorder that can mimic BH4 deficiency, presenting with hyperphenylalaninemia and neurological impairment. medlink.comthegoodscentscompany.comwikipedia.org This highlights the intricate cellular machinery required for proper this compound metabolism and the potential for defects in related proteins to disrupt these pathways.

Molybdenum Cofactor (Moco) Deficiencies

The molybdenum cofactor (Moco) is another vital cofactor containing a this compound derivative called molybdothis compound, to which a molybdenum atom is coordinated. imoa.infowikipedia.orgresearchgate.net Moco is essential for the activity of several enzymes, including sulfite (B76179) oxidase, xanthine (B1682287) oxidoreductase, and aldehyde oxidase. imoa.infowikipedia.orgfishersci.atportlandpress.comottokemi.comadvancedchemtech.comnih.govresearchgate.netnih.gov Moco deficiency is a severe, rare genetic disorder typically inherited in an autosomal recessive manner, leading to the combined deficiency of these molybdoenzymes. imoa.infowikipedia.orgfishersci.atportlandpress.comottokemi.comadvancedchemtech.comnih.govresearchgate.netnih.govrarediseases.orgmedlineplus.gov

Impairment due to Molybdothis compound Biosynthesis Enzyme Mutations (MOCS1, MOCS2, GPHN)

Moco biosynthesis is a complex multi-step process. imoa.infowikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.gov The pathway involves the conversion of a guanosine derivative through several intermediates to form molybdothis compound, followed by the insertion of molybdenum. wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.gov Key enzymes involved in the biosynthesis of molybdothis compound and Moco include MOCS1, MOCS2, and GPHN (gephyrin). wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govmedlineplus.govsci-hub.se

Mutations in the genes encoding these enzymes (MOCS1, MOCS2, and GPHN) lead to Moco deficiency. wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govmedlineplus.govsci-hub.seMOCS1 mutations cause Moco deficiency type A, MOCS2 mutations cause type B, and GPHN mutations cause type C. imoa.infowikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govrarediseases.orgmedlineplus.govsci-hub.se MOCS1 is involved in the initial steps of converting GTP to cyclic pyranothis compound monophosphate (cPMP). wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govsci-hub.se MOCS2 is involved in the conversion of cPMP to molybdothis compound. wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govsci-hub.se GPHN is required for the insertion of molybdenum into molybdothis compound to form the active Moco. imoa.infowikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govmedlineplus.gov Deficiency in Moco leads to impaired activity of molybdoenzymes, particularly sulfite oxidase, resulting in the accumulation of toxic sulfite and related metabolites, which causes severe neurological damage. imoa.infowikipedia.orgfishersci.atportlandpress.comottokemi.comadvancedchemtech.comnih.govresearchgate.netnih.govrarediseases.orgmedlineplus.govsci-hub.se

Data Table: Key Enzymes and Genes in this compound Metabolism Disorders

| Disorder Type | Enzyme | Gene | Role in Metabolism |

|---|---|---|---|

| BH4 Deficiency | GTP Cyclohydrolase I (GTPCH-1) | GCH1 | BH4 Biosynthesis (Initial Step) |

| BH4 Deficiency | 6-Pyruvoyl-Tetrahydrobiothis compound Synthase | PTS | BH4 Biosynthesis |

| BH4 Deficiency | Sepiathis compound Reductase (SPR) | SPR | BH4 Biosynthesis (Final Step) |

| BH4 Deficiency | This compound-4-alpha-Carbinolamine Dehydratase | PCBD1 | BH4 Recycling |

| BH4 Deficiency | Dihydropteridine Reductase (DHPR) | QDPR | BH4 Recycling |

| BH4/Moco Related | DNAJC12 (Co-chaperone) | DNAJC12 | Affects Enzyme Function/Stability |

| Molybdenum Cofactor Deficiency | MOCS1 | MOCS1 | Moco/Molybdothis compound Biosynthesis |

| Molybdenum Cofactor Deficiency | MOCS2 | MOCS2 | Moco/Molybdothis compound Biosynthesis |

| Molybdenum Cofactor Deficiency | GPHN (Gephyrin) | GPHN | Moco Biosynthesis (Molybdenum Insertion) |

Consequences for Molybdoenzyme Function

Pterins are integral components of the molybdenum cofactor (Moco), a critical prosthetic group required for the function of several key enzymes in humans, known as molybdoenzymes. These enzymes catalyze essential redox reactions. Moco is composed of a molybdenum atom coordinated by a dithiolate group on a this compound moiety called molybdothis compound. wikipedia.orgimoa.info The biosynthesis of Moco is a complex process involving multiple steps and gene products. sci-hub.semdpi.com

Defects in the Moco biosynthesis pathway lead to Molybdenum Cofactor Deficiency (MoCD). sci-hub.se This deficiency results in the combined loss of activity of all Moco-dependent enzymes. mdpi.comkne-publishing.com In humans, the four known Moco-dependent enzymes are sulfite oxidase (SOX), xanthine dehydrogenase (XDH), aldehyde oxidase (AO), and mitochondrial amidoxime (B1450833) reducing component (mARC). mdpi.comkne-publishing.commedscape.com

A primary consequence of MoCD is the severe impairment of sulfite oxidase activity. mdpi.commedscape.com Sulfite oxidase is crucial for the detoxification of sulfite, catalyzing its oxidation to sulfate, the terminal reaction in the metabolism of sulfur-containing amino acids like methionine and cysteine. imoa.infomedscape.comnih.govnih.gov Deficiency in SOX leads to the accumulation of toxic sulfite and its metabolites, such as S-sulfocysteine and thiosulfate. imoa.infomedscape.comebsco.com The accumulation of sulfite is believed to contribute significantly to the severe neurological damage observed in MoCD and isolated sulfite oxidase deficiency. imoa.infomedscape.comebsco.com S-sulfocysteine may substitute for cysteine in connective tissues, potentially weakening the zonules of the ocular lens and leading to the characteristic dislocated lenses seen in affected individuals. medscape.comebsco.com

While XDH and AO also require Moco, deficiencies in these enzymes are not typically associated with the severe neurological phenotype seen in SOX deficiency and MoCD. medscape.com XDH is involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid. medscape.com Deficiency in XDH leads to xanthinuria. researchgate.net AO is involved in the metabolism of aldehydes and purines. medscape.com

MoCD is a severe autosomal recessive disorder often presenting in the neonatal period with intractable seizures, feeding difficulties, profound developmental delay, and brain atrophy. sci-hub.se The clinical presentation of MoCD is virtually identical to that of isolated sulfite oxidase deficiency, highlighting the critical role of SOX in the pathogenesis of these disorders. medscape.com

Folate-Related this compound Metabolic Dysfunctions

Pterins are also fundamental components of folates, a group of vitamins essential for various metabolic processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions. nih.govwikipedia.org Folates function as cofactors, carrying single-carbon units in these reactions. wikipedia.org Disorders affecting folate metabolism, which is intricately linked with this compound chemistry, can lead to significant health problems.

Dihydrofolate Reductase (DHFR) Deficiency

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism. nih.govwikipedia.org It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), using NADPH as a cofactor. wikipedia.orgwikipedia.orgresearchgate.net Tetrahydrofolate and its derivatives are the biologically active forms of folate, essential for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell division. wikipedia.orgwikipedia.orgwikipedia.org

Dihydrofolate reductase deficiency (DHFR deficiency) is a rare autosomal recessive inborn error of folate metabolism caused by mutations in the DHFR gene. wikipedia.orguniprot.orggenome.jp This deficiency impairs the conversion of DHF to THF, leading to a shortage of functional folate cofactors. nih.govwikipedia.org

Clinically, DHFR deficiency is characterized by megaloblastic anemia and severe cerebral folate deficiency. nih.govwikipedia.orguniprot.orggenome.jp Megaloblastic anemia results from impaired DNA synthesis, affecting rapidly dividing cells like those in the bone marrow. nih.govuniprot.org Cerebral folate deficiency, characterized by low levels of 5-methyltetrahydrofolate in the cerebrospinal fluid despite normal levels in the blood, leads to significant neurological symptoms. nih.govwikipedia.orguniprot.orgmedlink.com These neurological manifestations can vary in severity and type, including developmental delay, intellectual disability, and epileptic seizures. nih.govwikipedia.orguniprot.orgmedlink.compnas.org DHFR deficiency also affects cerebral tetrahydrobiothis compound levels, a this compound derivative that is a required cofactor for the synthesis of neurotransmitters like dopamine and serotonin. nih.govwikipedia.orgresearchgate.net

Research findings have shown that DHFR deficiency is caused by germline mutations in the DHFR gene resulting in profound enzyme deficiency. nih.govresearchgate.net Studies on affected individuals have demonstrated that cerebral folate levels, anemia, and pancytopenia can be improved by treatment with reduced forms of folate, such as folinic acid. nih.govwikipedia.orguniprot.orgmedlink.comresearchgate.net

Structural Biology and Protein Interactions of Pterin Binding Proteins

Analysis of Pterin-Binding Pockets and Domains

This compound-binding pockets within proteins are specialized regions evolved to accommodate the This compound (B48896) moiety, facilitating specific interactions that are critical for the protein's function. These pockets exhibit distinct structural features and conserved motifs that dictate this compound recognition and binding affinity. Analysis of these sites provides insights into the molecular basis of this compound-protein interactions.

Conserved Structural Motifs in this compound-Binding Sites